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Compound of Interest

Compound Name: Dimotapp

Cat. No.: B12768825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

physicochemical properties of Quercetin, a prominent flavonoid of significant interest in the

fields of nutrition, pharmacology, and drug development.

Introduction
Quercetin, a member of the flavonol class of flavonoids, is a polyphenolic compound

ubiquitously found in a wide array of fruits, vegetables, and grains.[1][2][3] Its name is derived

from Quercetum (oak forest).[2] Recognized for its potent antioxidant and anti-inflammatory

properties, Quercetin is the subject of extensive research to elucidate its therapeutic potential.

[1][4] This document serves as a detailed resource on its fundamental chemical and physical

characteristics.

Molecular Structure
Quercetin is a pentahydroxyflavone, characterized by a C6-C3-C6 backbone, which consists of

two benzene rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C).[3] The five

hydroxyl groups are located at the 3, 5, 7, 3', and 4' positions, and their placement is crucial to

its biological activity.

The systematic IUPAC name for Quercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-

benzopyran-4-one.[1][2]
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Physicochemical Properties
A thorough understanding of Quercetin's physicochemical properties is essential for its

application in research and drug development, particularly concerning its formulation and

bioavailability.

The fundamental identifiers and structural properties of Quercetin are summarized in the table

below.

Property Value Source(s)

Molecular Formula C₁₅H₁₀O₇ [1][5]

Molecular Weight 302.24 g/mol [5][6][7]

Appearance Yellow crystalline powder [2][6]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)

C3=C(C=C(C=C3O2)O)O)O)O

)O

[1][8]

InChIKey
REFJWTPEDVJJIY-

UHFFFAOYSA-N
[1][5]

PubChem CID 5280343 [1]

CAS Number 117-39-5 [1][5]

Quercetin's thermal stability and solubility are critical parameters for its handling, storage, and

formulation.
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Property Value Source(s)

Melting Point 316 °C (601 °F; 589 K) [2][6]

Boiling Point 363.28 °C (estimated) [6]

Water Solubility
Practically insoluble (~0.409

mg/L at 25°C)
[2][6][9]

Solubility in other solvents

Soluble in aqueous alkaline

solutions and organic solvents

like ethanol and DMSO.

[2][7]

The low aqueous solubility of Quercetin is a primary factor contributing to its limited

bioavailability.[6]

The lipophilicity and other molecular descriptors of Quercetin influence its absorption,

distribution, metabolism, and excretion (ADME) profile.

Property Value Source(s)

logP (Octanol-Water Partition

Coefficient)
1.81 - 3.45 [9][10]

Topological Polar Surface Area

(TPSA)
127.45 - 131.36 Å² [9][10][11]

Hydrogen Bond Donors 5 [9][10]

Hydrogen Bond Acceptors 7 [9]

Rotatable Bond Count 1 [9][10]

pKa (Strongest Acidic) 6.38 [9]

Experimental Protocols
The Shake-Flask method is a classical approach to experimentally determine the logP of a

compound.
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Methodology:

Preparation: A standard solution of Quercetin is prepared in a biphasic system consisting of

n-octanol and a suitable buffer (e.g., phosphate buffer at pH 7.4), both of which have been

pre-saturated with the other phase.

Equilibration: The mixture is agitated vigorously for a predetermined period to facilitate the

partitioning of Quercetin between the aqueous and organic phases until equilibrium is

achieved.

Phase Separation: The mixture is then centrifuged to ensure a clean and complete

separation of the n-octanol and aqueous layers.

Quantification: The concentration of Quercetin in each phase is accurately determined using

a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

Quercetin in the octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value.

Logical Relationships and Workflows
The following diagram illustrates the logical workflow for assessing the physicochemical

properties of a compound like Quercetin, which is fundamental in the early stages of drug

discovery and development.
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Physicochemical Property Assessment Workflow
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Caption: Workflow for Physicochemical Profiling of a Drug Candidate.
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This guide provides foundational knowledge on the molecular structure and properties of

Quercetin. A comprehensive understanding of these characteristics is paramount for

researchers and scientists working towards harnessing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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